molecular formula C13H10ClN5O2S B5655869 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Katalognummer B5655869
Molekulargewicht: 335.77 g/mol
InChI-Schlüssel: HTPIYTXFVAULHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical entity characterized by the presence of a tetrazole group, a sulfonyl functional group, and a chlorobenzene ring. While the specific compound details are not directly available, related research on tetrazole derivatives provides insights into their structural, chemical, and potential biological relevance.

Synthesis Analysis

The synthesis of similar tetrazole compounds involves multi-step chemical reactions, typically starting from benzene derivatives. The methods may involve cyclization reactions, substitution, and the introduction of the sulfonyl and tetrazole groups. These processes require precise conditions to ensure the correct formation of the tetrazole ring and the incorporation of the sulfonyl and chlorophenyl groups.

Molecular Structure Analysis

Tetrazole derivatives, including those related to 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, generally exhibit planar tetrazole rings. The molecular structure is determined by X-ray crystallography, showcasing the spatial arrangement of atoms and the presence of hydrogen bonds that influence the compound's stability and reactivity. The molecular docking studies can provide insights into the orientation and interaction of the molecules within biological systems.

Chemical Reactions and Properties

These compounds typically engage in reactions characteristic of sulfonamides and tetrazoles. They can participate in hydrogen bonding due to the presence of nitrogen atoms and the sulfonamide group, affecting their solubility and biological interactions. Their chemical behavior also includes potential reactivity towards electrophiles and nucleophiles, influenced by the electron-withdrawing effects of the sulfonyl and chloro groups.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are defined by the compound's molecular framework. The crystallography studies reveal the compound's solid-state structure, impacting its dissolution, bioavailability, and storage conditions.

Chemical Properties Analysis

The chemical properties are centered around the compound's reactivity due to its functional groups. The acidity of the tetrazole ring, the potential for forming salts, and the reactivity of the sulfonyl group towards nucleophilic substitution are significant. These properties are crucial for the compound's potential biological activities and chemical stability.

  • Docking studies and crystal structure of tetrazole derivatives (Al-Hourani et al., 2015).
  • Synthesis and crystal structure of N-[(dimethylamino)methylidene] tetrazole derivatives (Al-Hourani et al., 2016).
  • Synthesis and biochemical evaluation of sulfonamides (Röver et al., 1997).

Eigenschaften

IUPAC Name

4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2S/c14-10-1-7-13(8-2-10)22(20,21)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPIYTXFVAULHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324186
Record name 4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57259516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

CAS RN

878934-77-1
Record name 4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.